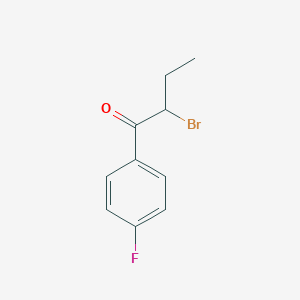

2-Bromo-1-(4-fluorophenyl)butan-1-one

Descripción general

Descripción

2-Bromo-1-(4-fluorophenyl)butan-1-one is a chemical compound with the molecular formula C10H10BrFO. It is used as a reagent in the synthesis of various pharmaceuticals, including Droperidol, a dopamine receptor antagonist with antipsychotic and anti-emetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-fluorophenyl)butan-1-one typically involves the bromination of 1-(4-fluorophenyl)butan-1-one. This reaction is carried out using bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(4-fluorophenyl)butan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 1-(4-fluorophenyl)-2-azidobutan-1-one.

Reduction: Formation of 2-bromo-1-(4-fluorophenyl)butan-1-ol.

Oxidation: Formation of 2-bromo-1-(4-fluorophenyl)butanoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-1-(4-fluorophenyl)butan-1-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in chemical research and development.

Medicinal Chemistry

The compound is utilized in the development of pharmaceuticals, particularly those targeting the central nervous system. Notably, it is involved in synthesizing Droperidol, a dopamine receptor antagonist with antipsychotic and anti-emetic properties. The presence of bromine and fluorine enhances its biological activity, making it a valuable scaffold for drug design.

Biological Studies

Research indicates that this compound interacts with biological targets, influencing enzyme mechanisms and protein-ligand interactions. Its lipophilicity allows for better membrane permeability, facilitating its role in biological assays.

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.

- Anticancer Potential : Demonstrated reduced proliferation in cancer cell lines such as MCF-7 (breast cancer).

- Neuroprotective Effects : Potential modulation of neurotransmitter systems suggests protective effects on neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Neuroprotective | Modulation of neurotransmitter release |

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines revealed that concentrations above 10 µM significantly reduced cell viability, indicating a dose-dependent effect on cell proliferation.

Industrial Applications

In addition to its research applications, this compound is also used in industrial settings:

- Agrochemicals : The compound's reactivity makes it suitable for developing agrochemical products.

- Specialty Chemicals : It is employed in producing specialty chemicals due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(4-fluorophenyl)butan-1-one involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Bromo-2-fluorophenyl)butan-1-one: Similar in structure but with a different substitution pattern on the aromatic ring.

1-Bromo-4-fluorobenzene: Lacks the butanone moiety, making it less reactive in certain types of chemical reactions.

Uniqueness

2-Bromo-1-(4-fluorophenyl)butan-1-one is unique due to its combination of a bromine atom and a fluorophenyl group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .

Actividad Biológica

2-Bromo-1-(4-fluorophenyl)butan-1-one, a compound with the molecular formula C10H10BrF, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10BrF

- CAS Number : 119344-67-1

- IUPAC Name : this compound

The compound features a bromine atom and a fluorine atom attached to a butanone backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine substituents enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some studies have indicated that the compound may inhibit cancer cell proliferation in vitro.

- Neurological Effects : There is evidence suggesting potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Modulation of neurotransmitter release |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Impact on Activity | Reference |

|---|---|---|

| Bromine | Increased lipophilicity | |

| Fluorine | Enhanced receptor binding | |

| Butanone Backbone | Essential for biological activity |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent effect on cell proliferation.

Propiedades

IUPAC Name |

2-bromo-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQBSPNHZLTKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597718 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119344-67-1 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.